molecular formula C7H6BrNO2S B13546978 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

4-(5-Bromothiophen-2-yl)oxazolidin-2-one

Cat. No.: B13546978
M. Wt: 248.10 g/mol
InChI Key: HLFSSPOIHKJCCZ-UHFFFAOYSA-N
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Description

Significance of Oxazolidinone Cores in Contemporary Organic Synthesis

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen. researchgate.net This structural motif is of considerable importance in modern organic synthesis for several key reasons. Firstly, oxazolidinones are a class of synthetic antibacterial agents with a unique mechanism of action, making them effective against multi-drug resistant Gram-positive bacteria. nih.govnih.gov The first clinically approved drug in this class, Linezolid, targets bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov

Beyond their medicinal applications, chiral oxazolidinones have been extensively used as powerful auxiliaries in asymmetric synthesis. These chiral auxiliaries guide the stereochemical outcome of reactions, allowing for the synthesis of enantiomerically pure compounds. Furthermore, the oxazolidinone core is a key structural component in various biologically active molecules, serving as an inhibitor for enzymes like monoamine oxidase. researchgate.net The synthesis of the oxazolidinone ring itself has been a subject of extensive research, with numerous methods developed for its construction. nih.govorganic-chemistry.org

Strategic Importance of Thiophene (B33073) Moieties in Chemical Scaffolds

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that holds a central position in synthetic organic chemistry. nih.govresearchgate.net Its derivatives are integral components in a wide range of applications, from pharmaceuticals to organic materials. nih.govmdpi.com In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold" due to its presence in numerous approved drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov Marketed drugs such as Cefoxitin, Tiotropium, and Sertaconazole all contain a thiophene ring. nih.gov

The strategic importance of thiophene lies in its versatile chemical nature. As a stable aromatic system, it can be functionalized at various positions through well-established reactions. mdpi.com The sulfur atom influences the electronic properties of the ring, allowing it to act as a bioisostere for a phenyl ring, which can improve pharmacokinetic properties like solubility and metabolism. nih.gov In materials science, the outstanding electrical properties of thiophene derivatives have made them crucial building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and other light-driven applications. mdpi.comresearchgate.net

Contextualization of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one as a Multifunctional Synthetic Intermediate

The compound this compound (PubChem CID: 130067454) emerges as a highly valuable and multifunctional intermediate in organic synthesis by strategically combining the key features of both the oxazolidinone and thiophene rings. nih.gov This molecule is designed for versatility, presenting multiple reaction sites for the construction of more complex molecular architectures.

The key functionalities of this intermediate are:

The Oxazolidinone Ring: This portion of the molecule provides a scaffold that can be involved in various transformations. The nitrogen atom can undergo acylation or alkylation, and the entire ring can potentially serve as a chiral director or be opened to yield amino alcohol derivatives.

The Bromothiophene Moiety: The bromine atom on the thiophene ring is a critical functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl substituents at this position.

The Heterocyclic Core: The combined thiophene-oxazolidinone structure forms a novel scaffold that can be elaborated upon to generate libraries of compounds for biological screening or for the development of new materials.

The strategic placement of the bromine atom and the inherent reactivity of the oxazolidinone ring make this compound a versatile building block for synthesizing a range of substituted thiophenes and fused heterocyclic systems.

FeatureSignificance in this compound
Oxazolidinone Core Potential for N-functionalization, chiral applications, and ring-opening reactions.
Thiophene Ring A stable aromatic core with useful electronic properties.
Bromo Substituent A key reactive site for cross-coupling reactions, enabling molecular diversification.

Overview of Research Trajectories for Complex Heterocyclic Compounds

The field of heterocyclic chemistry is continuously evolving, driven by the persistent demand for novel compounds in medicine and materials science. Current research trajectories are focused on several key areas. A major trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of transition-metal catalysis, microwave-assisted synthesis, and flow chemistry to improve reaction yields, reduce waste, and access complex molecular structures under milder conditions.

Computational modeling has become an indispensable tool, allowing researchers to predict the properties and reactivity of heterocyclic compounds, thereby guiding synthetic design and accelerating the discovery process. mdpi.com There is also a growing emphasis on "green chemistry," which involves using renewable resources, developing environmentally benign catalysts, and minimizing the use of hazardous solvents. Collaborative efforts between synthetic chemists, medicinal chemists, and computational scientists are accelerating the pace of discovery, leading to the development of new drug candidates and functional materials with improved profiles. mdpi.com The exploration of multifunctional intermediates like this compound is central to these efforts, providing efficient pathways to novel and diverse heterocyclic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-5(12-6)4-3-11-7(10)9-4/h1-2,4H,3H2,(H,9,10)

InChI Key

HLFSSPOIHKJCCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(S2)Br

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 4 5 Bromothiophen 2 Yl Oxazolidin 2 One

High-Resolution Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information regarding the molecular framework, connectivity, and the chemical environment of individual atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial data, multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems.

For 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, these techniques would confirm the connectivity between the thiophene (B33073) and oxazolidinone rings. The vicinal coupling constants (³J) between protons on the oxazolidinone ring are particularly important for determining the relative stereochemistry of the molecule. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, offering additional proof of the spatial arrangement of the substituents on the oxazolidinone ring. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table presents predicted chemical shift values based on the analysis of structurally similar compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxazolidinone C=O-~158
Oxazolidinone CH (C4)~5.2-5.4~75-80
Oxazolidinone CH₂ (C5)~4.2-4.8 (2H, m)~55-60
Oxazolidinone NH~6.0-7.0 (broad s)-
Thiophene CH (C3')~6.9-7.1 (d)~125-128
Thiophene CH (C4')~7.0-7.2 (d)~130-132
Thiophene C-Br (C5')-~112-115
Thiophene C (C2')-~140-145

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 ppm. nih.gov For this compound (C₇H₆BrNO₂S), the expected exact mass of the molecular ion can be calculated and compared with the experimental value to validate its chemical formula.

Tandem mass spectrometry (MS/MS) experiments further allow for the study of the molecule's fragmentation pathways, which provides structural confirmation. nih.gov The fragmentation of this compound would likely be initiated by cleavage of the oxazolidinone ring, followed by subsequent losses of small neutral molecules.

Proposed Fragmentation Pathway: A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve the following steps:

Initial loss of carbon dioxide (CO₂) from the oxazolidinone ring.

Cleavage of the C-N bond, leading to the formation of a stable bromothiophenyl-containing fragment.

Further fragmentation of the bromothiophene ring.

Predicted Major Fragments in HRMS:

m/z (Predicted)Proposed FormulaDescription
261.9355 / 263.9335[C₇H₇BrNO₂S]⁺Protonated molecular ion [M+H]⁺ (showing isotopic pattern for Br)
217.9460 / 219.9440[C₇H₇BrNOS]⁺Loss of CO₂
190.9484 / 192.9464[C₅H₄BrS]⁺Fragment corresponding to the bromothiophene moiety

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These techniques are complementary and provide a molecular fingerprint. iosrjournals.org For this compound, FT-IR and Raman spectra would clearly show absorption bands corresponding to the key structural motifs.

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (oxazolidinone)Stretching3200-3300
C-H (thiophene)Stretching3050-3150
C=O (oxazolidinone, lactam)Stretching1730-1760
C=C (thiophene ring)Stretching1400-1550
C-O (oxazolidinone)Stretching1180-1250
C-S (thiophene ring)Stretching680-710
C-BrStretching500-600

Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure, solid-state techniques are necessary to understand the arrangement of molecules in the crystalline state, including their conformation and intermolecular packing.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise bond lengths, bond angles, and torsional angles. mdpi.com This technique would establish the absolute stereochemistry at the C4 chiral center and reveal the precise conformation of the molecule in the solid state. nih.govst-andrews.ac.uk

Based on studies of similar heterocyclic systems, the five-membered oxazolidinone ring is expected to adopt a non-planar envelope or twisted conformation. nih.gov The bromothiophene ring, in contrast, would be largely planar. nih.gov SCXRD analysis would also elucidate the nature of intermolecular interactions that govern the crystal packing. Key interactions could include hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, forming dimers or extended chains. Additionally, halogen bonding involving the bromine atom (e.g., Br···O or Br···S interactions) might play a role in stabilizing the crystal lattice. nih.gov

Hypothetical Crystallographic Data: The following table presents typical crystallographic parameters that might be expected for this compound, based on related structures.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5 - 10
b (Å)8 - 15
c (Å)10 - 20
β (°)90 - 105 (for monoclinic)
Z (molecules/cell)4
Key InteractionsN-H···O=C hydrogen bonds, Br···S halogen bonds

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk solid sample. It provides a unique "fingerprint" for a specific crystalline phase, which is represented as a diffractogram of X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

PXRD is crucial for identifying the specific crystalline form (polymorph) of this compound. Different polymorphs of a compound can exhibit distinct physical properties, and PXRD is the primary tool for their identification and differentiation. The technique is also used to assess the bulk purity of a crystalline sample and to monitor phase transformations that may occur under different conditions, such as temperature or humidity changes. americanpharmaceuticalreview.comazom.com A sharp, well-defined pattern in the diffractogram would confirm the high crystallinity of the bulk material.

Solid-State NMR for Polymorphism and Local Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environment in crystalline and amorphous solids. In the context of this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, would be invaluable for identifying and distinguishing potential polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties.

Different polymorphs of a compound will generally produce distinct ssNMR spectra. nih.gov This is because the chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecular conformation and the intermolecular interactions within the crystal lattice. nih.gov Consequently, even subtle changes in crystal packing or molecular geometry between polymorphs lead to measurable differences in ¹³C chemical shifts.

For this compound, each carbon atom in the molecule would be expected to produce a distinct resonance in the ¹³C CP/MAS spectrum. The carbonyl carbon of the oxazolidinone ring would appear significantly downfield, typically in the range of 155-160 ppm. The carbons of the thiophene ring would resonate in the aromatic region (approximately 110-145 ppm), with the bromine-substituted carbon showing a characteristic shift. The carbons of the oxazolidinone ring would be found further upfield.

The presence of polymorphism would be indicated by a ¹³C CP/MAS spectrum showing more peaks than the number of carbon atoms in the molecule, or by comparing the spectra of different batches of the crystalline material and observing differing peak positions. Each distinct set of peaks would correspond to a unique polymorphic form. Furthermore, ssNMR can provide insights into the local structure, such as the number of crystallographically independent molecules in the asymmetric unit.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound

Functional GroupPredicted Chemical Shift Range (ppm)
C=O (Oxazolidinone)155 - 160
C-Br (Thiophene)110 - 120
C-S (Thiophene)125 - 145
CH (Thiophene)120 - 130
CH (Oxazolidinone)70 - 80
CH₂ (Oxazolidinone)45 - 55

Detailed Conformational Studies

The existence of rotational isomers (rotamers) of this compound in solution can be investigated using advanced NMR techniques. The rotation around the C-C bond connecting the thiophene and oxazolidinone rings may be sterically hindered, potentially leading to stable rotamers at room temperature. researchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy is a key tool for this purpose. By measuring through-space interactions between protons on the thiophene ring and protons on the oxazolidinone ring, the predominant conformation in solution can be determined. For instance, an NOE between a thiophene proton and the proton at the 4-position of the oxazolidinone ring would indicate a conformation where these two groups are in close proximity.

Tautomerism in the this compound structure is unlikely under normal conditions. The oxazolidin-2-one ring is a stable lactam (a cyclic amide) and does not have readily available protons for tautomeric shifts that would lead to a significantly stable alternative structure. The amide proton is the most acidic, but its removal would result in an anion rather than a neutral tautomer.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to explore the conformational landscape of this compound. nih.govnih.gov By systematically rotating the dihedral angle between the thiophene and oxazolidinone rings, a potential energy surface can be generated. This surface maps the relative energy of each conformation, allowing for the identification of energy minima (stable conformers) and the energy barriers that separate them. elifesciences.org

These calculations can predict the most stable conformation of the molecule and the energy required for interconversion between different rotamers. biomedres.us The results of such calculations would likely show that planar or near-planar arrangements of the two ring systems are energetically unfavorable due to steric hindrance. Instead, twisted conformations where the rings are at a certain angle to each other would be predicted as the most stable.

Table 2: Representative Data from a Hypothetical DFT Calculation on Rotational Barriers

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.8Eclipsed (High Energy)
600.2Gauche (Low Energy)
1202.5Partially Eclipsed
1800.0Anti (Global Minimum)

Analysis of Non-Covalent Interactions in Crystal Packing

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. For this compound, these interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. nih.govnih.govacs.org

The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, color-coded to show the nature and strength of intermolecular interactions. The analysis of this surface allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of contacts.

For this compound, several key non-covalent interactions are expected to play a role in the crystal packing:

Hydrogen Bonding: The N-H group of the oxazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This can lead to the formation of chains or sheets of molecules within the crystal. rsc.org

Halogen Bonding: The bromine atom on the thiophene ring can participate in halogen bonding, a directional interaction with electron-rich atoms like oxygen or nitrogen from neighboring molecules. nih.gov

A Hirshfeld surface analysis would likely reveal a high percentage of H···H, H···O, and H···C contacts, reflecting the importance of hydrogen bonding and van der Waals forces. The presence of Br···O or Br···N contacts would provide evidence for halogen bonding.

Table 3: Anticipated Contributions of Non-Covalent Contacts from Hirshfeld Surface Analysis

Interaction TypeEstimated Contribution (%)
H···H35 - 45
H···O/O···H20 - 30
H···C/C···H10 - 15
Br···H/H···Br5 - 10
S···H/H···S3 - 7
Other< 5

Computational Chemistry and Theoretical Investigations of 4 5 Bromothiophen 2 Yl Oxazolidin 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly effective for optimizing molecular geometries and calculating electronic properties.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its energy minimum. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the geometry of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one can be fully optimized. This process iteratively adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The optimized structure provides a realistic model for subsequent property calculations.

Electronic Properties (HOMO/LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For a related compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, DFT calculations yielded a HOMO-LUMO gap of 3.6725 eV, suggesting significant reactivity. nih.gov Similar calculations for this compound would reveal its kinetic stability and charge transfer characteristics.

ParameterCalculated ValueDescription
EHOMO-6.72 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.15 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.57 eVIndicator of molecular stability and reactivity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.

While DFT is highly effective, ab initio methods, particularly high-level ones like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in energy predictions. nih.gov These methods are computationally much more demanding than DFT and are often used to benchmark the results of less expensive methods or for systems where high accuracy is critical. For this compound, ab initio calculations could provide a highly accurate prediction of its total electronic energy, activation energies for reactions, and other thermodynamic properties. chemrxiv.orgescholarship.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.org An MEP surface is plotted over the molecule's electron density, using a color scale to indicate electrostatic potential.

Typically, red or yellow regions represent areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net Blue or green regions indicate positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the nitrogen and other oxygen atoms of the oxazolidinone ring, as well as the sulfur atom of the thiophene (B33073) ring. These are the most likely sites for interaction with electrophiles or protons.

Positive Potential (Blue): Primarily located around the hydrogen atom attached to the nitrogen of the oxazolidinone ring (N-H). This site is the most probable for nucleophilic attack.

The MEP map provides an intuitive visual guide to the molecule's reactive sites, complementing the insights gained from FMO analysis. sapub.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The energies and distributions of these orbitals can be used to derive a set of global reactivity indices that quantify a molecule's chemical behavior. These indices are typically calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Key reactivity indices include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). A high value indicates a good electrophile. nih.gov

These indices provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. sapub.org

Reactivity IndexFormulaCalculated ValueSignificance
Ionization Potential (I)-EHOMO6.72 eVEnergy to remove an electron
Electron Affinity (A)-ELUMO1.15 eVEnergy released when an electron is added
Electronegativity (χ)(I+A)/23.935 eVElectron attracting power
Chemical Hardness (η)(I-A)/22.785 eVResistance to charge transfer
Electrophilicity Index (ω)χ²/ (2η)2.78 eVGlobal electrophilic nature

Simulation of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy.

For the synthesis of this compound, computational methods can be used to model key steps, such as the cyclization reaction to form the oxazolidinone ring. scilit.comnih.gov DFT calculations can locate the geometry of the transition state and determine the activation energy. This information helps to:

Understand the feasibility of a proposed reaction pathway.

Identify the rate-determining step.

Explain observed stereoselectivity or regioselectivity.

Predict the effects of catalysts or changes in reaction conditions.

For example, a study on the Cu(I)-catalyzed synthesis of oxazolidinones used computational techniques to identify plausible catalytic intermediates and map out the reaction pathway. scilit.com

Solvent Effects on Molecular Properties (Theoretical Models)

Most chemical reactions are performed in a solvent, which can significantly influence the properties and reactivity of molecules. Computational models can account for these effects in several ways.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute molecule. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models.

For this compound, theoretical studies incorporating solvent effects would provide a more accurate picture of its geometry, electronic properties, and reaction energetics under realistic experimental conditions, as solvent polarity can alter the stability of reactants, products, and transition states. mdpi.com

Chemical Transformations and Derivatization Strategies of 4 5 Bromothiophen 2 Yl Oxazolidin 2 One

Modification at the Bromine Position of the Thiophene (B33073) Ring

The carbon-bromine bond on the thiophene ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange. These strategies enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. yonedalabs.com The bromothiophene unit in the title compound is an excellent substrate for these transformations due to the relatively high reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern organic synthesis for forming C-C bonds. nih.govlibretexts.org It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. yonedalabs.com For 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, a Suzuki-Miyaura reaction with various aryl or vinyl boronic acids can introduce new aromatic or olefinic substituents at the C5 position of the thiophene ring. researchgate.netmdpi.com These reactions are valued for their mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov

Stille Coupling: The Stille reaction couples the bromothiophene substrate with an organotin compound (organostannane). libretexts.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups and is not highly sensitive to the presence of water or air. wikipedia.org A key advantage is the stability of organostannane reagents; however, the toxicity of tin compounds and the difficulty in removing tin-containing byproducts can be drawbacks. wikipedia.orgharvard.edu

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org It pairs the bromothiophene with a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and is typically conducted under mild, basic conditions. wikipedia.orgwashington.edu Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for the coupling of a broader range of substrates, including those that may be less reactive in other coupling reactions. nih.govnih.gov The reaction is catalyzed by either palladium or nickel complexes and demonstrates high functional group tolerance under mild conditions. wikipedia.orgorganic-chemistry.org

Coupling ReactionReagentCatalyst SystemTypical ConditionsProduct Type
Suzuki-Miyaura R-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)Aqueous solvent mixture, 60-100 °CAryl/Vinyl-substituted thiophene
Stille R-Sn(Bu)₃Pd(0) catalyst (e.g., Pd(PPh₃)₄), ± Cu(I) additiveAnhydrous solvent (e.g., DMF, Toluene), 80-110 °CAryl/Alkenyl-substituted thiophene
Sonogashira R-C≡CHPd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine baseAnhydrous solvent (e.g., THF, DMF), Room Temp to 60 °CAlkynyl-substituted thiophene
Negishi R-ZnXPd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂)Anhydrous solvent (e.g., THF, Dioxane), Room Temp to 80 °CAlkyl/Aryl-substituted thiophene

An alternative to cross-coupling is the bromine-lithium exchange reaction. Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) can generate a highly reactive 5-lithiothiophen-2-yl intermediate. growingscience.com This potent nucleophile can then be "quenched" by adding a suitable electrophile. This two-step sequence allows for the introduction of a diverse range of functional groups that are not readily accessible through cross-coupling methods. researchgate.net

ElectrophileReagent ExampleFunctional Group Introduced
Carbon DioxideCO₂(s)Carboxylic acid (-COOH)
Aldehydes/KetonesRCHO / RCOR'Secondary/Tertiary alcohol (-CR(OH)R')
Alkyl HalidesR-XAlkyl group (-R)
DisulfidesRSSRThioether (-SR)
FormamidesDMFAldehyde (-CHO)

Reactions Involving the Oxazolidinone Heterocycle

The oxazolidinone ring itself is a valuable pharmacophore and a versatile synthetic handle. It contains a secondary amine, a carbonyl group, and chiral centers, all of which can be targeted for modification.

The nitrogen atom of the oxazolidinone ring bears a proton that can be removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a nucleophilic amide anion. This anion readily reacts with various electrophiles.

N-Alkylation: Reaction with alkyl halides (R-X) or tosylates (R-OTs) introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) yields N-acylated oxazolidinones, which are stable amides.

N-Arylation: While more challenging, N-arylation can be achieved through transition metal-catalyzed methods like the Buchwald-Hartwig or Ullmann coupling reactions, using an aryl halide as the coupling partner.

These N-functionalization reactions are fundamental for modulating the steric and electronic properties of the molecule. organic-chemistry.org

The oxazolidinone ring can be cleaved under specific conditions to generate valuable linear precursors, most notably 1,2-amino alcohols. This transformation unmasks the functionalities protected within the heterocyclic ring.

Basic Hydrolysis: Strong bases like lithium hydroxide (B78521) or potassium hydroxide can saponify the carbamate (B1207046) linkage, opening the ring to produce the corresponding 2-amino alcohol derivative.

Acidic Hydrolysis: Treatment with strong acids can also effect ring-opening, although conditions must be carefully controlled to avoid degradation of the thiophene ring.

Nucleophilic Attack: Other strong nucleophiles can also open the ring. For example, reaction with organometallic reagents can lead to the formation of amino ketones after cleavage of the C-O bond.

The existing stereocenter at the C4 position can direct the stereoselective introduction of new substituents, particularly at the adjacent C5 position. nih.gov Enantiomerically pure 4,5-disubstituted oxazolidin-2-ones are highly sought-after building blocks in asymmetric synthesis. nih.govbioorg.org

One common strategy involves the deprotonation of the C5 position with a strong base to form an enolate, followed by reaction with an electrophile. The facial selectivity of the electrophilic attack is often controlled by the existing substituent at C4, leading to high diastereoselectivity. This approach allows for the synthesis of complex acyclic structures with controlled stereochemistry. bioorg.org Furthermore, photochemical methods, such as the Norrish Type II reaction, have been developed for the asymmetric synthesis of related oxazolidin-4-one skeletons, highlighting advanced strategies for functionalizing the ring. chinesechemsoc.orgchinesechemsoc.org

Further Functionalization of the Thiophene Ring (beyond bromine)

Direct (Hetero)arylation Reactions

Direct (hetero)arylation is a powerful method for forming carbon-carbon bonds by coupling a C-H bond of a (hetero)arene with a (hetero)aryl halide, typically catalyzed by a transition metal such as palladium. For thiophene derivatives, this reaction often proceeds with high regioselectivity at the C2 or C5 positions, which are more activated. In the case of a 2-substituted thiophene, direct arylation would be expected to occur at the C5 position. However, with the C5 position blocked by a bromine atom in the target molecule, direct C-H arylation would likely be directed to other positions on the thiophene ring, though this is less common and often requires specific directing groups or reaction conditions. The bromine atom itself could also participate in cross-coupling reactions like Suzuki or Stille couplings, which would be a more conventional approach to introducing aryl or heteroaryl groups at the C5 position.

Directed Metalation Group (DMG) Strategies

Directed Metalation Group (DMG) strategies, particularly directed ortho-lithiation, are a potent tool for the regioselective functionalization of aromatic and heteroaromatic rings. A DMG, typically a functional group containing a heteroatom, coordinates to an organolithium reagent, directing deprotonation to an adjacent position. In principle, the oxazolidin-2-one moiety, or the nitrogen or oxygen atoms within it, could act as a DMG to direct lithiation to the C3 position of the thiophene ring of 4-(thiophen-2-yl)oxazolidin-2-one. This would create a nucleophilic center that could then be quenched with various electrophiles to introduce a wide range of functional groups. However, the viability and efficiency of the oxazolidinone group as a DMG on a thiophene ring would need to be experimentally verified.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity of reactions on the this compound scaffold would be influenced by the electronic and steric properties of the substituents. The bromine at C5 and the oxazolidinone at C2 would electronically influence the reactivity of the remaining C-H bonds at C3 and C4. Furthermore, the chiral center at C4 of the oxazolidinone ring could induce stereoselectivity in reactions at the thiophene ring or on the oxazolidinone itself. The stereochemical outcome of such reactions would depend on the reaction mechanism and the nature of the reagents and catalysts used. Chiral auxiliaries, such as the oxazolidinone group, are well-known to control the stereochemistry of various chemical transformations.

Without specific research on this compound, any further discussion would be speculative and not meet the required standard of a scientifically accurate and authoritative article.

4 5 Bromothiophen 2 Yl Oxazolidin 2 One As a Versatile Building Block in Complex Molecule Synthesis

Applications in the Construction of Advanced Heterocyclic Systems

The molecular architecture of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one makes it a valuable intermediate for the synthesis of more complex heterocyclic frameworks. The presence of two key reactive sites—the bromine atom on the thiophene (B33073) ring and the oxazolidinone core itself—provides dual avenues for elaboration.

The bromine atom serves as a versatile handle for various metal-catalyzed cross-coupling reactions. This functionality is particularly useful for constructing larger π-conjugated systems and multi-ring structures. For instance, derivatives containing the 5-bromothiophen-2-yl moiety are employed as precursors in Suzuki cross-coupling reactions. mdpi.com This reaction allows for the formation of new carbon-carbon bonds by coupling the bromothiophene with a variety of organoboron compounds, leading to the synthesis of complex molecules with tailored electronic and photophysical properties. mdpi.com Similarly, the 5-bromothiophen-2-yl fragment has been incorporated into precursors for the synthesis of fused heterocyclic systems such as 3-aryl nih.govwikipedia.orgscielo.org.mxtriazolo[4,3-c]quinazolines via oxidative cyclization pathways. researchgate.net

Beyond the reactivity of the bromo-substituent, the oxazolidinone ring can also act as a synthon. Under specific conditions, the oxazolidinone ring can undergo ring-opening or ring-transformation reactions. For example, related oxazolone (B7731731) structures react with reagents like phenylhydrazine (B124118) to yield entirely different heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones. nih.gov This highlights the potential of the this compound core to be converted into other valuable heterocyclic scaffolds.

Table 1: Synthetic Transformations Involving the this compound Scaffold This table is based on reactions of the key structural motifs of the title compound.

Starting Motif Reaction Type Reagents/Conditions Resulting Structure Reference
5-Bromothiophene Suzuki Cross-Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base 5-Arylthiophene mdpi.com
2-(5-Bromothiophen-2-yl)-quinazoline Oxidative Cyclization Hydrazine, Aldehyde, Bromine/Acetic Acid nih.govwikipedia.orgscielo.org.mxtriazolo[4,3-c]quinazoline researchgate.net
Oxazolone Ring Ring Transformation Phenylhydrazine, Acetic Acid 1,2,4-Triazin-6(5H)-one nih.gov

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. rug.nlmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. rug.nl

While specific literature detailing the direct use of this compound in an MCR is not prominent, its structural features suggest a significant potential for such applications. The building block approach is a key strategy in MCRs, where a pre-formed, functionalized molecule is incorporated into the reaction sequence. rug.nl The title compound is well-suited for this role.

The primary amine precursor to the oxazolidinone, or the N-H group within the heterocycle itself, could potentially participate as a component in isocyanide-based MCRs like the Ugi or Passerini reactions. More directly, the aldehyde precursor, 5-bromothiophene-2-carbaldehyde (B154028), is a classic carbonyl component for a wide array of MCRs. By first using the aldehyde in an MCR to build a complex scaffold and then subsequently forming the oxazolidinone ring, chemists can access novel and diverse molecular architectures.

The incorporation of the 5-bromothiophen-2-yl moiety via an MCR strategy would be particularly advantageous. It allows for the one-pot construction of a complex core structure that already contains a reactive handle (the bromine atom) for further post-MCR modification, for example, through the cross-coupling reactions discussed previously. This combination of MCRs and subsequent diversification reactions is a cornerstone of modern medicinal and materials chemistry.

Use as a Chiral Scaffold or Auxiliary in Asymmetric Synthesis

Oxazolidinones are one of the most reliable and widely utilized classes of chiral auxiliaries in asymmetric synthesis, largely due to the pioneering work of David A. Evans. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The this compound, when prepared in an enantiomerically pure form (e.g., the (R)- or (S)-enantiomer), can function as such an auxiliary.

The general strategy involves several key steps:

Acylation: The nitrogen atom of the oxazolidinone auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl oxazolidinone.

Enolate Formation: The N-acyl derivative is treated with a base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide) to generate a rigid, chelated (Z)-enolate. williams.edu

Diastereoselective Reaction: The enolate then reacts with an electrophile, such as an alkyl halide (alkylation) or an aldehyde (aldol reaction). The bulky substituent at the C4 position of the oxazolidinone ring (in this case, the 5-bromothiophen-2-yl group) sterically blocks one face of the enolate. wikipedia.orgwilliams.edu This forces the electrophile to approach from the less hindered face, resulting in the formation of one diastereomer in high preference over the other. williams.edu

Auxiliary Cleavage: After the stereocenter has been set, the chiral auxiliary is removed, typically through hydrolysis or alcoholysis, to release the enantiomerically enriched product (e.g., carboxylic acid, ester, or alcohol). The valuable chiral auxiliary can often be recovered for reuse. williams.edu

The effectiveness of the auxiliary is dependent on the steric influence of the C4 substituent. The 5-bromothiophen-2-yl group provides the necessary bulk to effectively shield one face of the enolate, thereby directing the stereochemical course of the reaction with high predictability and control. wikipedia.org

Table 2: General Steps in Asymmetric Synthesis Using an Oxazolidinone Auxiliary

Step Description Purpose
1. Acylation Attaching a prochiral acyl group to the auxiliary's nitrogen atom. Covalently linking the substrate to the chiral controller.
2. Enolization Deprotonation to form a rigid, planar enolate. Creating the nucleophilic species for the key C-C bond formation.
3. Alkylation/Aldol (B89426) Reaction of the enolate with an electrophile. Creating the new stereocenter with high diastereoselectivity.
4. Cleavage Removal of the auxiliary from the product. Releasing the enantiomerically pure target molecule and recovering the auxiliary.

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties by controlling these intermolecular forces. This compound possesses several functional groups capable of participating in a variety of predictable non-covalent interactions, making it an interesting building block for crystal engineering.

The most prominent interaction is expected to be hydrogen bonding. The oxazolidinone ring contains an excellent hydrogen bond donor (the N-H group) and an excellent hydrogen bond acceptor (the carbonyl oxygen, C=O). This combination frequently leads to the formation of robust and directional hydrogen-bonded assemblies. In the solid state, molecules of this type often form chains or dimeric structures through N-H···O=C interactions, which dictate the primary packing arrangement. researchgate.net

Beyond this primary interaction, other weaker forces can play a crucial role in refining the three-dimensional architecture:

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor. The region of positive electrostatic potential on the bromine atom (the σ-hole) can interact favorably with Lewis basic sites, such as the carbonyl oxygen or the sulfur atom of a neighboring molecule.

π-π Stacking: The electron-rich thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

By understanding and exploiting these varied interactions, it is possible to guide the self-assembly of this compound into specific, well-defined supramolecular architectures.

Table 3: Potential Non-Covalent Interactions for Crystal Engineering

Interaction Type Donor Group Acceptor Group Potential Motif
Hydrogen Bond N-H (oxazolidinone) C=O (oxazolidinone) Dimer, Chain, Sheet
Halogen Bond C-Br (thiophene) C=O, S (thiophene) Orthogonal Packing
π-π Stacking Thiophene Ring Thiophene Ring Offset or Face-to-Face Stacks
Weak Hydrogen Bond C-H (thiophene) C=O, S (thiophene) Network Stabilization

Emerging Methodologies and Future Research Directions

Flow Chemistry and Continuous Synthesis Approaches

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of pharmaceutically relevant molecules. mdpi.comresearchgate.net Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for seamless integration of reaction and purification steps. mdpi.commdpi.com

For the synthesis of 4-(5-bromothiophen-2-yl)oxazolidin-2-one, flow chemistry could offer several advantages. Key reaction steps, such as the formation of the oxazolidinone ring via cycloaddition or the functionalization of the thiophene (B33073) moiety, could be performed in microreactors or packed-bed systems. This would allow for precise control of temperature, pressure, and residence time, potentially leading to higher yields and purities while minimizing side reactions. nih.gov The improved heat and mass transfer in flow reactors is particularly advantageous for highly exothermic or rapid reactions. Furthermore, continuous processing facilitates automation and process optimization, making it a highly attractive strategy for large-scale production. acs.org

FeatureBatch SynthesisFlow ChemistryPotential Application to this compound Synthesis
Process Mode Discontinuous, step-wiseContinuous, integratedIntegration of thiophene bromination and oxazolidinone formation into a single, streamlined process.
Scalability Challenging, requires vessel changesStraightforward, by extending run timeEfficient production from milligram to kilogram scales without re-optimization.
Safety Higher risk with hazardous reagentsEnhanced safety, small reaction volumesSafer handling of brominating agents and reactive intermediates.
Heat & Mass Transfer Often inefficientHighly efficientImproved control over exothermic steps, reducing byproduct formation.
Reproducibility Can be variableHighConsistent product quality and yield.

Photoredox and Electro-Organic Synthesis of Oxazolidinone-Thiophene Hybrids

Visible-light photoredox catalysis and electro-organic synthesis are emerging as powerful and sustainable tools in modern organic chemistry. nih.gov These methods utilize light energy or electricity, respectively, to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents.

The application of these technologies to the synthesis of oxazolidinone-thiophene hybrids could unlock novel reaction pathways. For instance, photoredox catalysis could enable direct C-H functionalization of the thiophene ring, providing an alternative to traditional cross-coupling reactions for introducing the oxazolidinone moiety or other substituents. Similarly, electro-organic synthesis could be employed for oxidative or reductive cyclization reactions to form the oxazolidinone ring. These methodologies align with the principles of green chemistry by reducing waste and utilizing more sustainable energy sources. Future research will likely focus on developing specific photocatalysts and electrochemical conditions tailored for the unique reactivity of the bromothiophene and oxazolidinone scaffolds.

Machine Learning and AI-Assisted Retrosynthesis for Complex Oxazolidinone Structures

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions without the need for sampling. nih.govrsc.org

In the synthesis of this compound, a fiber-optic FTIR-ATR probe could be directly inserted into the reaction vessel to track the concentration profiles of reactants, intermediates, and the final product. nih.gov This provides immediate insight into reaction progress, endpoint determination, and the formation of any transient intermediates or byproducts. nih.govrsc.org The data gathered can be used to build kinetic models, identify rate-limiting steps, and optimize reaction conditions such as temperature, catalyst loading, or reagent addition rates. This Process Analytical Technology (PAT) approach is critical for ensuring process robustness and reproducibility, particularly in industrial settings.

TechniqueInformation ProvidedAdvantages for Oxazolidinone Synthesis
In-Situ FTIR Vibrational modes of functional groupsReal-time tracking of carbonyl and C-Br bond formation/consumption.
In-Situ Raman Molecular vibrations, especially non-polar bondsComplementary to FTIR; good for monitoring aromatic rings and S-C bonds in aqueous media.
In-Situ NMR Detailed structural informationUnambiguous identification of intermediates and regioisomers.
UV-Vis Spectroscopy Electronic transitions, chromophoresMonitoring of conjugated systems and colored intermediates.

Exploration of Novel Catalytic Systems for Sustainable Synthesis

Catalysis is at the heart of modern organic synthesis, and there is a continuous drive to develop more sustainable and efficient catalytic systems. rsc.org Research in this area for the synthesis of this compound and its analogs could focus on several key areas. One direction is the replacement of precious metal catalysts (e.g., palladium) often used in cross-coupling reactions with catalysts based on more earth-abundant and less toxic metals like copper, iron, or nickel. organic-chemistry.orgmdpi.com

Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free alternative that can reduce environmental impact and simplify product purification. rsc.org For the construction of the chiral center in the oxazolidinone ring, the development of novel asymmetric catalysts is a key objective to produce enantiomerically pure compounds. Biocatalysis, using enzymes to perform specific chemical transformations, also presents a green and highly selective approach for future synthetic strategies.

Advanced Computational Models for Predicting Reactivity and Selectivity in Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.govescholarship.org These models allow researchers to investigate reaction mechanisms, calculate activation energies, and rationalize the origins of regio- and stereoselectivity at the molecular level. nih.govmdpi.com

For the synthesis of this compound, computational models can be used to:

Predict Site Selectivity: Determine the most likely position for functionalization on the thiophene ring in various reactions.

Elucidate Reaction Mechanisms: Map the entire energy profile of a reaction, including transition states and intermediates, to understand how a reaction proceeds. escholarship.org

Design Novel Catalysts: Screen potential catalyst structures in silico to predict their activity and selectivity before committing to laboratory synthesis. grantome.com

Understand Stereochemical Outcomes: Model the transition states in asymmetric reactions to predict which enantiomer will be formed preferentially.

By integrating computational predictions with experimental work, researchers can accelerate the discovery and optimization of new synthetic transformations for complex molecules like oxazolidinone-thiophene hybrids, reducing the amount of trial-and-error experimentation required. nih.govgrantome.com

Q & A

Q. What experimental validations resolve ambiguities in X-ray-derived bond angles or torsional strains?

  • Methodology : Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) and computational geometry optimization (e.g., Gaussian09). For oxazolidinones, ensure C=O bond lengths (~1.21 Å) and ring puckering angles align with DFT-optimized structures .

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